molecular formula C8H12O4 B15352488 Methyl 4-methyl-3,5-dioxohexanoate

Methyl 4-methyl-3,5-dioxohexanoate

Cat. No.: B15352488
M. Wt: 172.18 g/mol
InChI Key: XWWLSHHBTXONFF-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3,5-dioxohexanoate is an organic compound with the molecular formula C7H10O4. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups (dioxo) and a methyl ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Cobalt-Mediated Alkylation: One common synthetic route involves the cobalt-mediated regioselective alkylation of methyl 3,5-dioxohexanoate. This method allows for the preparation of 5-alkyl derivatives of 4-hydroxy-6-methyl-2-pyrone.

  • Cyclization Reaction: The alkylation product can be further cyclized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 5-alkyl-4-hydroxy-6-methyl-2-pyrones.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different derivatives.

  • Substitution: Substitution reactions can occur at the ester group, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Hydroxylated derivatives of the original compound.

  • Substitution Products: Ester derivatives with different substituents.

Scientific Research Applications

Methyl 4-methyl-3,5-dioxohexanoate is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-methyl-3,5-dioxohexanoate exerts its effects depends on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3,5-dioxohexanoate: A closely related compound with a similar structure but lacking the methyl group at the 4-position.

  • Methyl 2,4-dioxohexanoate: Another derivative with keto groups at different positions.

Uniqueness: Methyl 4-methyl-3,5-dioxohexanoate is unique due to its specific arrangement of keto groups and the presence of the methyl ester group, which influences its reactivity and applications.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 4-methyl-3,5-dioxohexanoate

InChI

InChI=1S/C8H12O4/c1-5(6(2)9)7(10)4-8(11)12-3/h5H,4H2,1-3H3

InChI Key

XWWLSHHBTXONFF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)CC(=O)OC

Origin of Product

United States

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